molecular formula C15H26O2 B1166679 Spiro(bicyclo(4.1.0)heptane-2,5'-(1,3)dioxane), 2',2',3,7,7-pentamethyl-, (1R,3S,6S)-rel- CAS No. 121251-67-0

Spiro(bicyclo(4.1.0)heptane-2,5'-(1,3)dioxane), 2',2',3,7,7-pentamethyl-, (1R,3S,6S)-rel-

Cat. No.: B1166679
CAS No.: 121251-67-0
M. Wt: 238.37 g/mol
InChI Key:
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Description

Spiro(bicyclo(4.1.0)heptane-2,5’-(1,3)dioxane), 2’,2’,3,7,7-pentamethyl-, (1R,3S,6S)-rel- is a complex organic compound characterized by its unique spiro structure. This compound is notable for its stability and specific stereochemistry, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro(bicyclo(4.1.0)heptane-2,5’-(1,3)dioxane), 2’,2’,3,7,7-pentamethyl-, (1R,3S,6S)-rel- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the spiro structure. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Spiro(bicyclo(4.1.0)heptane-2,5’-(1,3)dioxane), 2’,2’,3,7,7-pentamethyl-, (1R,3S,6S)-rel- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxyl or carbonyl derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying stereochemistry and reaction mechanisms.

Biology

In biological research, Spiro(bicyclo(4.1.0)heptane-2,5’-(1,3)dioxane), 2’,2’,3,7,7-pentamethyl-, (1R,3S,6S)-rel- is investigated for its potential biological activity. It may serve as a lead compound for developing new pharmaceuticals or as a probe for studying biological pathways.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its stability and specific stereochemistry might make it suitable for drug development, particularly in targeting specific enzymes or receptors.

Industry

In industrial applications, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with unique properties. Its stability and reactivity make it a versatile component in various manufacturing processes.

Mechanism of Action

The mechanism of action of Spiro(bicyclo(4.1.0)heptane-2,5’-(1,3)dioxane), 2’,2’,3,7,7-pentamethyl-, (1R,3S,6S)-rel- involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The compound’s unique structure allows it to fit into specific binding sites on enzymes or receptors, altering their activity and leading to the desired biological response.

Comparison with Similar Compounds

Similar Compounds

  • Spiro(bicyclo(4.1.0)heptane-2,5’-(1,3)dioxane), 2’,2’,3,7,7-pentamethyl-, (1R,3S,6S)-rel- shares similarities with other spiro compounds, such as spiro[cyclohexane-1,2’-[1,3]dioxane] and spiro[cyclopentane-1,2’-[1,3]dioxane].

Uniqueness

What sets Spiro(bicyclo(4.1.0)heptane-2,5’-(1,3)dioxane), 2’,2’,3,7,7-pentamethyl-, (1R,3S,6S)-rel- apart is its specific stereochemistry and the presence of multiple methyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of stereochemistry on chemical and biological processes.

Properties

IUPAC Name

(1'R,3'S,6'S)-2,2,3',7',7'-pentamethylspiro[1,3-dioxane-5,2'-bicyclo[4.1.0]heptane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c1-10-6-7-11-12(13(11,2)3)15(10)8-16-14(4,5)17-9-15/h10-12H,6-9H2,1-5H3/t10-,11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORHSGDMSYGKJJY-SDDRHHMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C2(C)C)C13COC(OC3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H]2[C@H](C2(C)C)C13COC(OC3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10888255
Record name Spiro[bicyclo[4.1.0]heptane-2,5'-[1,3]dioxane], 2',2',3,7,7-pentamethyl-, (1R,3S,6S)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10888255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121251-67-0
Record name Spiro(bicyclo(4.1.0)heptane-2,5'-(1,3)dioxane), 2',2',3,7,7-pentamethyl-, (1R,3S,6S)-rel-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121251670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spiro[bicyclo[4.1.0]heptane-2,5'-[1,3]dioxane], 2',2',3,7,7-pentamethyl-, (1R,3S,6S)-rel-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Spiro[bicyclo[4.1.0]heptane-2,5'-[1,3]dioxane], 2',2',3,7,7-pentamethyl-, (1R,3S,6S)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10888255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1alpha,3alpha,6alpha)-2',2',3,7,7-pentamethylspiro(bicyclo(4.1.0)heptane-2,5'-(1,3)dioxane)
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